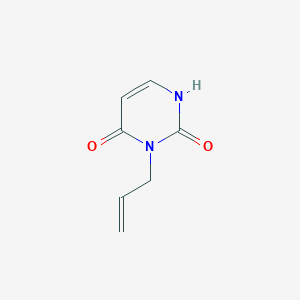
3-Allylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allylpyrimidine-2,4(1H,3H)-dione, also known as 3-AP, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a heterocyclic compound that has been shown to inhibit DNA synthesis and repair, making it a promising candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 3-Allylpyrimidine-2,4(1H,3H)-dione involves the inhibition of the enzyme ribonucleotide reductase, which is essential for DNA synthesis and repair. By inhibiting this enzyme, 3-Allylpyrimidine-2,4(1H,3H)-dione prevents cancer cells from replicating and repairing their DNA, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-Allylpyrimidine-2,4(1H,3H)-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which is involved in inflammation and immune response. Additionally, 3-Allylpyrimidine-2,4(1H,3H)-dione has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Allylpyrimidine-2,4(1H,3H)-dione in lab experiments is its high purity and yield, which makes it easy to work with and reproduce. Additionally, its well-studied mechanism of action and potential for use in cancer treatment make it an attractive candidate for further research. However, one limitation of using 3-Allylpyrimidine-2,4(1H,3H)-dione is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 3-Allylpyrimidine-2,4(1H,3H)-dione. One area of interest is its potential use in combination with other chemotherapeutic agents, particularly in the treatment of drug-resistant cancers. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 3-Allylpyrimidine-2,4(1H,3H)-dione. Finally, there is potential for 3-Allylpyrimidine-2,4(1H,3H)-dione to be used in the treatment of viral infections, which warrants further investigation.
Synthesis Methods
The synthesis of 3-Allylpyrimidine-2,4(1H,3H)-dione involves the reaction of 3-aminopyridine with acrylonitrile, followed by oxidation and cyclization to form the final product. This method has been optimized to produce high yields of pure 3-Allylpyrimidine-2,4(1H,3H)-dione, making it a viable option for large-scale production.
Scientific Research Applications
3-Allylpyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. It has been shown to sensitize cancer cells to radiation therapy, as well as enhance the efficacy of other chemotherapy drugs. Additionally, 3-Allylpyrimidine-2,4(1H,3H)-dione has been studied for its potential use in treating viral infections, such as HIV and hepatitis B.
properties
CAS RN |
16317-78-5 |
|---|---|
Product Name |
3-Allylpyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-prop-2-enyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O2/c1-2-5-9-6(10)3-4-8-7(9)11/h2-4H,1,5H2,(H,8,11) |
InChI Key |
MPDZVLBGFMKPBD-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C=CNC1=O |
Canonical SMILES |
C=CCN1C(=O)C=CNC1=O |
synonyms |
3-ALLYLPYRIMIDINE-2,4(1H,3H)-DIONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)


![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)






![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)


